(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol

Description

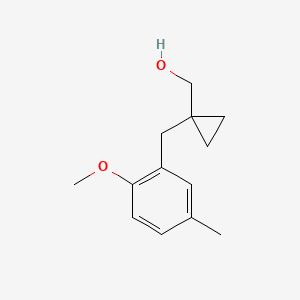

(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol: is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a methoxy and methyl-substituted benzyl group

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[1-[(2-methoxy-5-methylphenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C13H18O2/c1-10-3-4-12(15-2)11(7-10)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3 |

InChI Key |

MQLPVQZKLBQMIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC2(CC2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 2-methoxy-5-methylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

Cyclopropanation: The benzyl intermediate undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropyl derivative.

Reduction: The cyclopropyl derivative is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be further reduced to form various alcohol derivatives.

Substitution: It can participate in substitution reactions where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

Chemistry: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, allowing the compound to modulate the activity of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(1-(2-Methoxybenzyl)cyclopropyl)methanol: Lacks the methyl group on the benzyl ring.

(1-(2-Methylbenzyl)cyclopropyl)methanol: Lacks the methoxy group on the benzyl ring.

(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)ethanol: Has an ethanol moiety instead of methanol.

Uniqueness: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzyl ring, combined with the cyclopropyl and methanol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is a cyclopropyl-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and case reports.

The compound features a cyclopropyl group attached to a methanol moiety, with a methoxy and methyl substituent on the benzyl ring. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections delve into specific activities and mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated that derivatives of cyclopropylmethanol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. A study utilizing a murine model of inflammation reported that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. The proposed mechanism involves inhibition of the NF-κB signaling pathway.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines, including breast and lung cancer, revealed that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Breast Cancer Cell Line

In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:

- Cell Viability Reduction : 50% reduction at a concentration of 10 µM after 48 hours.

- Apoptosis Induction : Increased annexin V positive cells indicating early apoptosis.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : Contributes to its antimicrobial effects.

- Cytokine Modulation : Influences inflammatory pathways.

- Apoptotic Pathways : Triggers intrinsic apoptotic mechanisms in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.